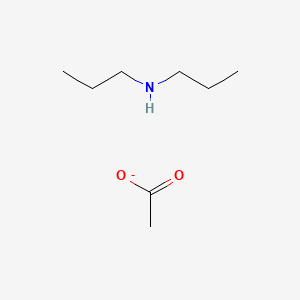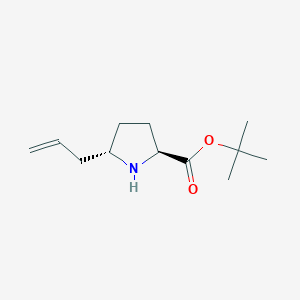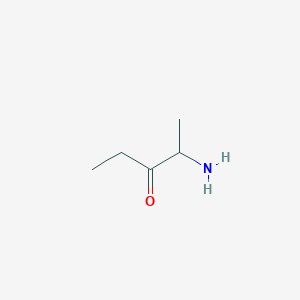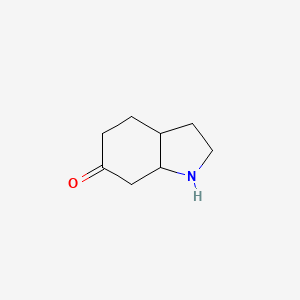
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is a chemical compound with the molecular formula C12H17FN2O. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position and a methoxy group at the 4-position, which is further connected to a 1-methylpiperidin-2-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-fluoroaniline, undergoes a nucleophilic substitution reaction with a suitable methoxy reagent to introduce the methoxy group at the 4-position.
Piperidine Introduction: The intermediate product is then reacted with 1-methylpiperidine under appropriate conditions to attach the piperidine moiety to the methoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in studies involving receptor binding and signal transduction pathways
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and piperidine groups play a crucial role in binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-((1-methylpiperidin-4-yl)methoxy)aniline
- 4-(4-Methylpiperidin-1-yl)aniline
Uniqueness
3-Fluoro-4-((1-methylpiperidin-2-yl)methoxy)aniline is unique due to the specific positioning of the fluoro and piperidine groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C13H19FN2O |
|---|---|
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
3-fluoro-4-[(1-methylpiperidin-2-yl)methoxy]aniline |
InChI |
InChI=1S/C13H19FN2O/c1-16-7-3-2-4-11(16)9-17-13-6-5-10(15)8-12(13)14/h5-6,8,11H,2-4,7,9,15H2,1H3 |
InChI-Schlüssel |
YNMYBXQVJFWQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1COC2=C(C=C(C=C2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B11762125.png)
![1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-amine](/img/structure/B11762133.png)

![tert-Butyl (1R,5S,6R)-6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11762153.png)

![4-[[1,3-Dihydro-6-methyl-4-benzylfuro[3,4-C]pyridin-7-YL]oxy]-N-isopropylbutylamine monohydrochloride](/img/structure/B11762166.png)
![(3-Oxaspiro[5.5]undecan-9-yl)methanol](/img/structure/B11762167.png)

![2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B11762181.png)
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B11762188.png)


![(2S,4R)-5,5-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B11762192.png)
